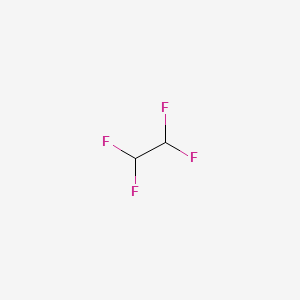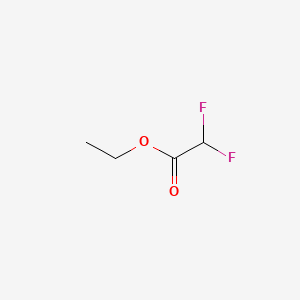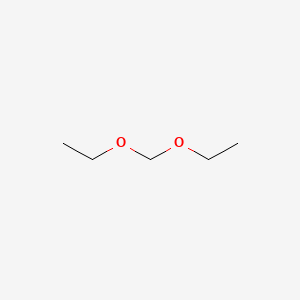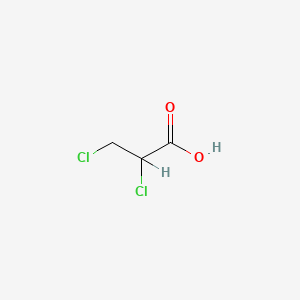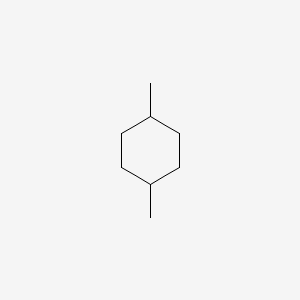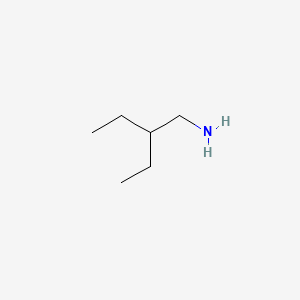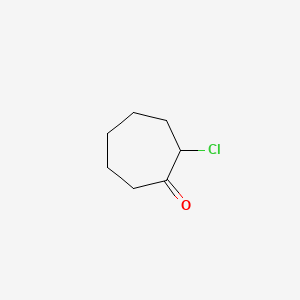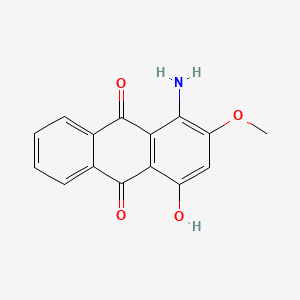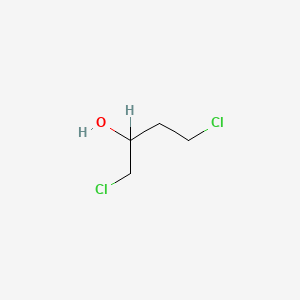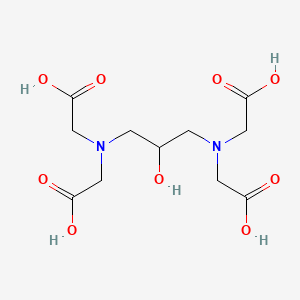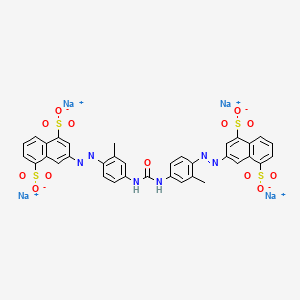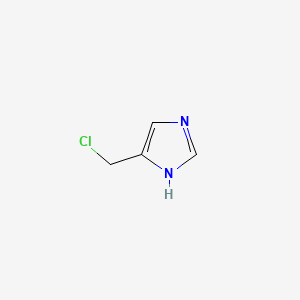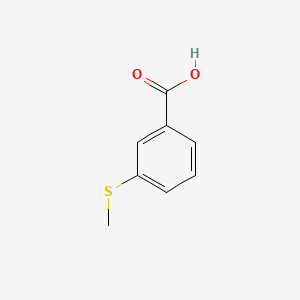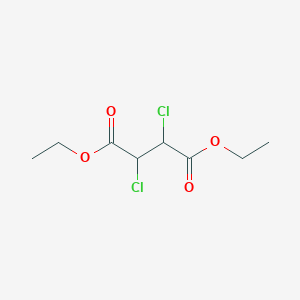
Ácido 2-(terc-butilamino)acético
Descripción general
Descripción
2-(Tert-butylamino)acetic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a tert-butyl group
Aplicaciones Científicas De Investigación
2-(Tert-butylamino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Tert-butylamino)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Reaction of tert-butylamine with chloroacetic acid:
Another method involves the reductive amination of glyoxylic acid with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 2-(Tert-butylamino)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butylamino)acetic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-(Tert-butylamino)propionic acid: Similar structure with an additional methyl group.
2-(Tert-butylamino)butyric acid: Similar structure with a longer carbon chain.
Uniqueness
2-(Tert-butylamino)acetic acid is unique due to its specific combination of the tert-butyl group and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(Tert-butylamino)acetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Tert-butylamine", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Tert-butylamine is reacted with bromoacetic acid in the presence of sodium hydroxide to form 2-(Tert-butylamino)acetic acid.", "Step 2: The reaction mixture is then acidified with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 3: The product is then extracted with diethyl ether to remove impurities.", "Step 4: The organic layer is washed with water and dried over sodium chloride.", "Step 5: The solvent is removed under reduced pressure to yield the final product." ] } | |
Número CAS |
58482-93-2 |
Fórmula molecular |
C6H12NNaO2 |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
sodium;2-(tert-butylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
AAPQJQRIUSSYBB-UHFFFAOYSA-M |
SMILES |
CC(C)(C)NCC(=O)O |
SMILES canónico |
CC(C)(C)NCC(=O)[O-].[Na+] |
Secuencia |
G |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?
A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified 2-(Tert-butylamino)acetic acid as a potential intermediate compound in the degradation pathway []. This finding suggests that 2-(Tert-butylamino)acetic acid could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of 2-(Tert-butylamino)acetic acid.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
